HPβCD Excipient Burden and Hemolytic Risk: ARQ-761 vs. ARQ 501
ARQ-761 was designed as a water-soluble prodrug requiring less than 5% of the HPβCD needed for its predecessor ARQ 501, the first clinical β-lapachone formulation . ARQ 501 used approximately 40% HPβCD (400 mg per gram of drug) to achieve aqueous solubility, and preclinical evidence identified this high HPβCD load as the primary driver of dose-limiting hemolytic anemia in ARQ 501 trials . The 20-fold reduction in HPβCD requirement was intended to lower the risk of excipient-driven hemolysis, although hemolytic anemia still emerged as the dose-limiting toxicity at 390 mg/m² in the ARQ-761 Phase 1 trial .
| Evidence Dimension | HPβCD excipient burden required for intravenous formulation |
|---|---|
| Target Compound Data | <5% of the HPβCD required for ARQ 501 (qualitative: substantially reduced excipient load) |
| Comparator Or Baseline | ARQ 501 (prior β-lapachone clinical formulation): ~40% HPβCD (400 mg per gram of drug) |
| Quantified Difference | ARQ-761 requires ≤5% of the HPβCD amount used in ARQ 501—a ≥20-fold reduction in excipient burden |
| Conditions | Preclinical formulation comparison; clinical correlation in Phase 1 trial of ARQ-761 (NCT01502800) |
Why This Matters
The reduced HPβCD load makes ARQ-761 a cleaner pharmacological tool for probing NQO1-mediated biology without the confounding variable of excipient-driven hemolysis that plagued earlier β-lapachone clinical candidates.
- [1] Gerber, D.E., Beg, M.S., Fattah, F., et al. Phase 1 study of ARQ 761, a β-lapachone analogue that promotes NQO1-mediated programmed cancer cell necrosis. Br J Cancer 119, 928–936 (2018). View Source
- [2] Ma, X., et al. Prodrug strategy to achieve lyophilizable, high drug loading micelles for β-lapachone. J Control Release (2014). View Source
